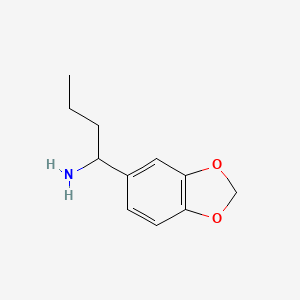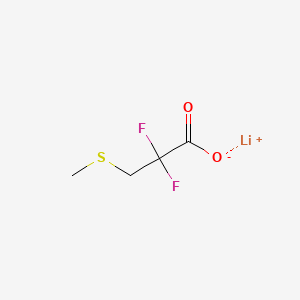
Lithium(1+) 2,2-difluoro-3-(methylsulfanyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 2,2-difluoro-3-(methylsulfanyl)propanoate is an organolithium compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2,2-difluoro-3-(methylsulfanyl)propanoate typically involves the reaction of 2,2-difluoro-3-(methylsulfanyl)propanoic acid with a lithium base. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the lithium salt. The general reaction scheme is as follows:
2,2-difluoro-3-(methylsulfanyl)propanoic acid+LiOH→Lithium(1+) 2,2-difluoro-3-(methylsulfanyl)propanoate+H2O
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
Lithium(1+) 2,2-difluoro-3-(methylsulfanyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atoms, resulting in the formation of non-fluorinated derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Non-fluorinated derivatives.
Substitution: Hydroxylated or aminated derivatives.
科学的研究の応用
Lithium(1+) 2,2-difluoro-3-(methylsulfanyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: Investigated for its potential role in modulating biological pathways involving sulfur and fluorine atoms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of sulfur-containing compounds is beneficial.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine and sulfur atoms.
作用機序
The mechanism of action of Lithium(1+) 2,2-difluoro-3-(methylsulfanyl)propanoate involves its interaction with molecular targets and pathways that are sensitive to lithium, fluorine, and sulfur atoms. The compound can modulate enzymatic activities and signaling pathways by altering the redox state and chemical environment of the target molecules.
類似化合物との比較
Similar Compounds
- Lithium difluoroacetate
- Lithium methylsulfanylacetate
- Lithium trifluoromethanesulfonate
Uniqueness
Lithium(1+) 2,2-difluoro-3-(methylsulfanyl)propanoate is unique due to the combination of fluorine and sulfur atoms in its structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.
特性
CAS番号 |
2913241-77-5 |
|---|---|
分子式 |
C4H5F2LiO2S |
分子量 |
162.1 g/mol |
IUPAC名 |
lithium;2,2-difluoro-3-methylsulfanylpropanoate |
InChI |
InChI=1S/C4H6F2O2S.Li/c1-9-2-4(5,6)3(7)8;/h2H2,1H3,(H,7,8);/q;+1/p-1 |
InChIキー |
JXLYRCUFBOILTI-UHFFFAOYSA-M |
正規SMILES |
[Li+].CSCC(C(=O)[O-])(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Benzoyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13453373.png)


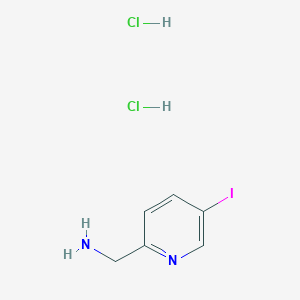
![{1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride](/img/structure/B13453398.png)
![1-(Azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B13453401.png)
![3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one](/img/structure/B13453405.png)
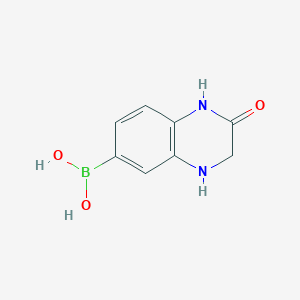
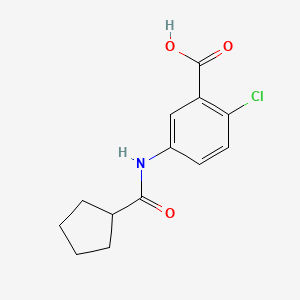
![4-{[(1R)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13453425.png)


![3-Methyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13453437.png)
